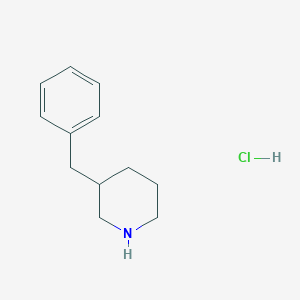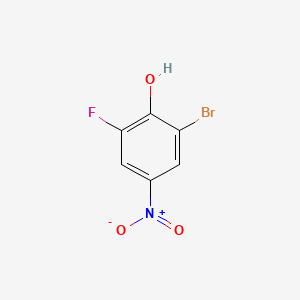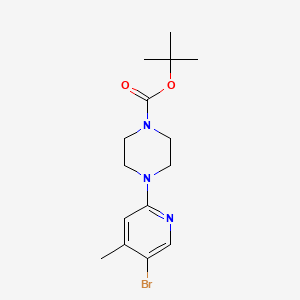
3-Benzylpiperidine hydrochloride
Overview
Description
3-Benzylpiperidine hydrochloride is a chemical compound that is part of the piperidine class, which is characterized by a six-membered ring containing five methylene groups and one amine nitrogen. The benzyl group attached to the nitrogen atom of the piperidine ring enhances the compound's lipophilicity and can influence its binding to biological targets. This structural motif is commonly found in many natural products and pharmaceutical drugs due to its broad range of biological activities.
Synthesis Analysis
The synthesis of 3-benzylpiperidine derivatives has been explored through various methods. One approach involves the stereoselective synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidine hydrochlorides using the Mannich reaction followed by intramolecular aldol condensation, as reported in the literature . Another study describes a chromatography-free stereoselective synthesis of (R)-3-benzylpiperidine through aza-Michael addition reactions, followed by spontaneous lactamization, yielding piperidin-2-ones which are useful intermediates for the synthesis of 3-benzylpiperidines . Additionally, an efficient synthetic entry to enantioenriched 3-aminopiperidine derivatives has been achieved using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, providing a valuable 3-aminopiperidine moiety .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been studied using various spectroscopic techniques. For instance, the structural features of 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride were investigated using 1D and 2D NMR methods, revealing the existence of two conformational isomers with axial and equatorial orientation of the benzoyloxy group . This highlights the conformational flexibility of the piperidine ring system and its derivatives.
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the reactive piperidine nitrogen and the benzyl group. For example, trans-4-amino-1-benzyl-3-hydroxypiperidines were synthesized by regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines, demonstrating the reactivity of the piperidine ring towards nucleophilic attack . The Curtius rearrangement has also been employed in aqueous conditions to prepare 1-benzyl 3-aminopiperidine, showcasing the versatility of the piperidine scaffold in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the benzyl group can affect the compound's solubility, boiling point, and melting point. The hydrochloride salt form enhances the compound's water solubility, which is beneficial for its application in biological systems. The chiral separation of 1-benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride enantiomers in plasma by high-performance liquid chromatography illustrates the importance of understanding the compound's properties for its analysis and application in pharmacological studies .
Scientific Research Applications
Synthesis and Chemical Properties
- Chromatography-Free Stereoselective Synthesis : A study by Sivak et al. (2016) describes a chromatography-free method for synthesizing (R)-3-benzylpiperidine hydrochloride. This process involves aza-Michael addition reactions and is significant for the gram-scale synthesis of this compound (Sivak, Berkeš, Kožíšek, & Kolarovič, 2016).
Biological and Pharmaceutical Research
Potential in Neurotransmitter Reuptake Inhibition : Paudel et al. (2016) report on compounds including 3-benzylpiperidine with significant reuptake inhibition activities for neurotransmitters like serotonin and norepinephrine. This research suggests potential therapeutic use for neuropsychiatric and neurodegenerative disorders (Paudel, Acharya, Kim, & Cheon, 2016).
Anti-Inflammatory Properties : A study conducted by Jayashree et al. (2017) evaluated the anti-inflammatory potential of 4-Benzylpiperidine, indicating its effectiveness in inhibiting inflammation through membrane stabilization methods (Jayashree, Karthick, Thenmozhi, & Sangeetha, 2017).
Chemical Complex Formation and Analysis
- Charge Transfer Complex Formation : Mostafa et al. (2013) studied the reactions of 4-benzylpiperidine with various electron acceptors, forming charge-transfer complexes. This research is relevant to understanding the electron donor properties of 4-benzylpiperidine (Mostafa, El-Ghossein, Cieslinski, & Bazzi, 2013).
Safety and Hazards
Future Directions
Piperidine derivatives, including 3-Benzylpiperidine hydrochloride, are important in drug design. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
3-benzylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRGDZYDGAZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583263 | |
| Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193204-22-7 | |
| Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)







![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)


